2-methoxy-10H-phenothiazine 5,5-dioxide
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Overview
Description
2-methoxy-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-10H-phenothiazine 5,5-dioxide typically involves the oxidation of 2-methoxy-10H-phenothiazine. One common method is the use of hydrogen peroxide as an oxidizing agent at room temperature, followed by acidification to obtain the desired product . Another approach involves the chemical oxidation of the bridging sulfide in phenothiazine to introduce an electron-withdrawing sulfone group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional electron-withdrawing groups.
Reduction: Reduction reactions can revert the compound to its original phenothiazine form.
Substitution: N-alkylation and other substitution reactions can modify the compound to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and sultones are used for N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different electronic and photophysical properties .
Scientific Research Applications
2-methoxy-10H-phenothiazine 5,5-dioxide has been studied for various scientific research applications:
Mechanism of Action
This modification enhances its electron-withdrawing properties, making it an effective photoredox catalyst and fluorescent probe . The compound interacts with molecular targets through π-π stacking and charge transfer interactions, which are crucial for its applications in bioimaging and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, which lacks the methoxy and sulfone groups.
2-methoxy-10H-phenothiazine: Similar to 2-methoxy-10H-phenothiazine 5,5-dioxide but without the sulfone group.
Phenothiazine 5,5-dioxide: Lacks the methoxy group but contains the sulfone group.
Uniqueness
This compound is unique due to the presence of both the methoxy and sulfone groups, which enhance its electronic properties and make it suitable for specific applications in photoredox catalysis and bioimaging .
Properties
CAS No. |
61174-81-0 |
---|---|
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-methoxy-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO3S/c1-17-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13,15)16/h2-8,14H,1H3 |
InChI Key |
YJUHUWQZUCIPPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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